1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-15-4-9-18(29-2)20-21(15)30-22(23-20)25-12-10-24(11-13-25)19(26)14-16-5-7-17(8-6-16)31(3,27)28/h4-9H,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHXSCIFCZIBMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, also known by its CAS number 941971-85-3, is a synthetic compound that has garnered attention for its potential pharmacological applications, particularly as a selective agonist for the A3 adenosine receptor. This receptor is implicated in various physiological processes, including cardiac function and inflammation.
Chemical Structure and Properties
The compound features:
- Molecular Formula : C22H25N3O4S
- Molecular Weight : 459.6 g/mol
- Structural Components :
- A piperazine ring
- A benzo[d]thiazole moiety
- A methylsulfonylphenyl group
This unique structure suggests that the compound may exhibit a range of biological activities, particularly in the context of cardiovascular health and possibly other therapeutic areas.
This compound primarily acts as a selective agonist for the A3 adenosine receptor. This receptor is known to play a crucial role in:
- Cardiac Ischemia : Activation of A3 receptors has been linked to protective effects against ischemic damage in cardiac tissues, making this compound a candidate for treating conditions such as myocardial infarction and heart failure.
Study on Thiazole Derivatives
A study investigated the synthesis and biological activity of several thiazole derivatives, including those with piperazine linkages. The results indicated that many synthesized compounds displayed notable antimicrobial effects, with some achieving high efficacy against specific bacterial strains. The findings suggest that modifications to the thiazole structure can enhance biological activity, which may also apply to our compound of interest .
Anticonvulsant Activity
Another relevant study explored the anticonvulsant properties of thiazole-containing compounds. The results indicated that structural features such as the presence of electron-donating groups significantly influenced the biological activity, highlighting the importance of molecular design in enhancing therapeutic effects .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for constructing the benzo[d]thiazole core in this compound?
Methodological Answer: The benzo[d]thiazole moiety can be synthesized via cyclocondensation of substituted 2-aminothiophenols with carbonyl derivatives. For example, describes a diazenyl intermediate formation using hydrazine hydrate and glacial acetic acid under reflux (4 hours). Key steps include:
- Thiazole ring closure : Use of mercaptoacetic acid (17) to form thiazolidinone derivatives.
- Piperazine coupling : Alkylation or acylation reactions under reflux with potassium carbonate (K₂CO₃) in ethanol (see ).
Table 1 : Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiazole formation | Hydrazine hydrate, glacial acetic acid, reflux (4 hr) | 91% | |
| Piperazine alkylation | 2-chloro-1-(4-hydroxyphenyl)ethanone, K₂CO₃, ethanol, reflux (5 hr) | 48% |
Q. Which spectroscopic techniques are most reliable for structural characterization?
Methodological Answer:
- ¹H NMR : Critical for confirming substituent positions. For instance, reports aromatic proton signals at δ 7.99–8.01 ppm (Ph) and δ 4.75 ppm (CH₂).
- Mass Spectrometry (MS) : EI-MS at 70 eV can confirm molecular ions (e.g., m/z 282 [M+1] in ).
- Elemental Analysis : Used to validate purity (e.g., C: 46.67% vs. calcd. 46.96% in ).
Note : Combine with HPLC for purity assessment (≥95%) to resolve ambiguities .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., phosphodiesterases or kinases). Focus on the methylsulfonylphenyl group’s electrostatic potential for hydrogen bonding.
- MD Simulations : Assess stability of piperazine-thiazole conformations in aqueous environments (e.g., 100 ns simulations with AMBER).
Data Interpretation : Correlate docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Orthogonal Assays : For antioxidant activity (e.g., DPPH radical scavenging vs. FRAP), use multiple assays to confirm mechanistic consistency.
- Dose-Response Validation : Replicate results under standardized conditions (e.g., ’s randomized block design with four replicates).
- Structural Analog Comparison : Compare with derivatives lacking the 4-methoxy group to isolate substituent effects .
Q. What strategies optimize regioselectivity in piperazine functionalization?
Methodological Answer:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield secondary amines during alkylation (see ’s Boc-piperazine intermediate).
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >85% yield.
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
Q. How does the methylsulfonyl group influence pharmacokinetic properties?
Methodological Answer:
- LogP Calculations : Use ChemDraw or MarvinSuite to predict lipophilicity. The sulfonyl group reduces LogP, enhancing solubility.
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to assess oxidation rates. Compare with des-methylsulfonyl analogs.
- Plasma Protein Binding : Equilibrium dialysis (e.g., 95% binding for sulfonyl derivatives vs. 80% for hydroxyl analogs) .
Q. What experimental designs mitigate synthetic byproducts from thiazole-piperazine coupling?
Methodological Answer:
- Temperature Control : Maintain reflux <100°C to avoid N-oxide formation (common at higher temperatures, per ).
- Catalyst Screening : Pd(OAc)₂ or CuI can suppress dimerization side products.
- Chromatographic Purification : Use silica gel columns with EtOAc:petroleum ether (1:1) for optimal separation (yield: 48% in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
